molecular formula C10H8F4O3 B13117517 3,4,4,4-Tetrafluoro-3-(3-hydroxyphenyl)butanoicacid

3,4,4,4-Tetrafluoro-3-(3-hydroxyphenyl)butanoicacid

Cat. No.: B13117517
M. Wt: 252.16 g/mol
InChI Key: BHECJYZBBMKERK-UHFFFAOYSA-N
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Description

3,4,4,4-Tetrafluoro-3-(3-hydroxyphenyl)butanoic acid is a fluorinated organic compound with significant interest in various scientific fields due to its unique chemical properties. The presence of multiple fluorine atoms and a hydroxyphenyl group makes it a valuable compound for research and industrial applications.

Preparation Methods

The synthesis of 3,4,4,4-Tetrafluoro-3-(3-hydroxyphenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the fluorination of a precursor compound followed by the introduction of the hydroxyphenyl group. Industrial production methods often utilize advanced fluorination techniques to ensure high yield and purity. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve the desired product.

Chemical Reactions Analysis

3,4,4,4-Tetrafluoro-3-(3-hydroxyphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction pathway and conditions.

Scientific Research Applications

3,4,4,4-Tetrafluoro-3-(3-hydroxyphenyl)butanoic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies focusing on its role in drug development and delivery.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 3,4,4,4-Tetrafluoro-3-(3-hydroxyphenyl)butanoic acid exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The hydroxyphenyl group can interact with enzymes and receptors, influencing their activity and leading to specific biological effects.

Comparison with Similar Compounds

3,4,4,4-Tetrafluoro-3-(3-hydroxyphenyl)butanoic acid can be compared with other fluorinated compounds such as 3,3,4,4-Tetrafluorotetrahydrofuran and 2’,3,4,5-Tetrafluoro-4’-(trans-4-propylcyclohexyl)biphenyl . While these compounds share some similarities in their fluorinated structures, 3,4,4,4-Tetrafluoro-3-(3-hydroxyphenyl)butanoic acid is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H8F4O3

Molecular Weight

252.16 g/mol

IUPAC Name

3,4,4,4-tetrafluoro-3-(3-hydroxyphenyl)butanoic acid

InChI

InChI=1S/C10H8F4O3/c11-9(5-8(16)17,10(12,13)14)6-2-1-3-7(15)4-6/h1-4,15H,5H2,(H,16,17)

InChI Key

BHECJYZBBMKERK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C(CC(=O)O)(C(F)(F)F)F

Origin of Product

United States

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